molecular formula C21H16N4O B4485564 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Cat. No.: B4485564
M. Wt: 340.4 g/mol
InChI Key: DICZNXNAHHHRMT-UHFFFAOYSA-N
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Description

2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound is part of the broader class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and aniline derivatives in the presence of a catalyst. For instance, the reaction can be carried out using piperidine as a catalyst in ethanol under reflux conditions . This method is favored due to its efficiency and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct pharmacological properties. The presence of both amino and anilino groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-7-anilino-4-pyridin-3-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c22-12-18-20(14-5-4-10-24-13-14)17-9-8-16(11-19(17)26-21(18)23)25-15-6-2-1-3-7-15/h1-11,13,20,25H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICZNXNAHHHRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(C(=C(O3)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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